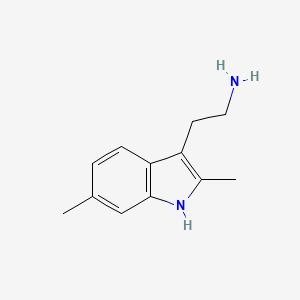

2-(2,6-dimethyl-1H-indol-3-yl)ethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

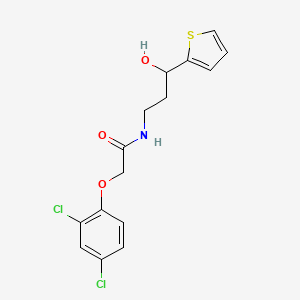

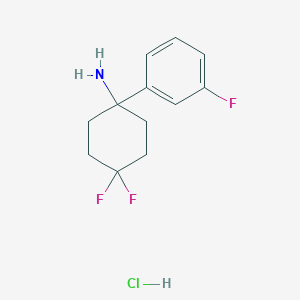

2-(2,6-dimethyl-1H-indol-3-yl)ethanamine is a unique chemical compound. It is provided to early discovery researchers as part of a collection of unique chemicals . The linear formula of this compound is C12H16N2 .

Synthesis Analysis

The synthesis of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine and its derivatives has been studied . In one study, DPIE derivatives were synthesized by introducing various substituents at the 1, 2, and 3 positions of the indole group in DPIE .Molecular Structure Analysis

The molecular structure of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine is complex. The chemical structure of DPIE consists of an indole core in which phenyl groups are attached to N and 2-positions, and the 3-aminoethyl group is connected to the 3-position .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine are not well-documented. It is known to be a solid compound .Scientific Research Applications

- DPIE (2-(1,2-diphenyl-1H-indol-3-yl)ethanamine) , a derivative of this compound, has been studied for its impact on inflammation. In particular, DPIE has shown a synergistic increase in inflammatory molecules and cytokine production (such as IL-6, IL-8, and COX-2) in interleukin-1β (IL-1β)-stimulated gingival fibroblasts (GFs) and human periodontal ligament cells (PDLs) . This suggests potential anti-inflammatory applications.

- DPIE has been tested against bacterial infections. For instance, in GFs infected with Fusobacterium nucleatum (a bacterial inducer), DPIE demonstrated an effect on cytokine production . Further exploration of its antibacterial properties could be valuable.

- Computational studies have predicted binding interactions between this compound and interleukin-1 receptor 1 (IL-1R1) . Researchers could use this information for rational drug design or optimization.

Anti-Inflammatory Effects

Antibacterial Activity

Drug Design and Optimization

Mechanism of Action

Target of Action

The primary target of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine is the Interleukin-1 receptors (IL-1Rs) . IL-1Rs play a crucial role in the immune response and inflammation, as they are the binding site for the pro-inflammatory cytokine Interleukin-1β (IL-1β) .

Mode of Action

2-(2,6-dimethyl-1H-indol-3-yl)ethanamine, also known as DPIE, modulates the interactions between IL-1β and IL-1R1 . DPIE binds to IL-1R1, which can alter IL-1β activity . This interaction leads to changes in the production of pro-inflammatory cytokines .

Biochemical Pathways

The binding of DPIE to IL-1R1 influences the production of pro-inflammatory cytokines in IL-1β-stimulated cells . Specifically, it has been observed to increase the production of cytokines such as IL-6, IL-8, and COX-2 . These cytokines are key players in the inflammatory response and are implicated in several autoimmune diseases and host defense against infections .

Pharmacokinetics

The compound’s impact on bioavailability is suggested by its dose-dependent increase in the production of pro-inflammatory cytokines .

Result of Action

The result of 2-(2,6-dimethyl-1H-indol-3-yl)ethanamine’s action is an increase in the production of pro-inflammatory cytokines in IL-1β-stimulated cells . This includes an increase in the levels of IL-6, IL-8, and COX-2 at both mRNA and protein levels . The enhancing activity of DPIE in IL-1β-induced cytokine production increases in a dose-dependent manner without cytotoxicity .

properties

IUPAC Name |

2-(2,6-dimethyl-1H-indol-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-8-3-4-11-10(5-6-13)9(2)14-12(11)7-8/h3-4,7,14H,5-6,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGWRJCQIZHZKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(N2)C)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-dimethyl-1H-indol-3-yl)ethanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-methylbenzyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2471671.png)

![8-bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B2471675.png)

![N-benzyl-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2471680.png)

![4-tert-butyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2471692.png)